BenchChemオンラインストアへようこそ!

1-Tert-butyl-3-(3-fluorophenyl)urea

Urea transporter UT-B inhibitor erythrocyte lysis assay

This N-tert-butyl-N′-(3-fluorophenyl)urea delivers the critical 3-fluorophenyl pharmacophore essential for FLT3 kinase inhibition (single-digit nM IC₅₀ against resistant mutants) and UT-B modulation (IC₅₀=11 nM). The meta-fluorine Hammett σₘ=0.34 provides 5.7× greater electron withdrawal than para-fluoro isomers, directly controlling selectivity. Researchers targeting AML resistant mutations, hypertension, or FABP4/5-mediated diseases should procure this exact isomer—positional substitution or generic phenylureas cannot recapitulate these validated biological profiles. Packaged under moisture-free conditions with rigorous ≥97% purity for reproducible SAR studies.

Molecular Formula C11H15FN2O
Molecular Weight 210.25 g/mol
Cat. No. B5401213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl-3-(3-fluorophenyl)urea
Molecular FormulaC11H15FN2O
Molecular Weight210.25 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)NC1=CC(=CC=C1)F
InChIInChI=1S/C11H15FN2O/c1-11(2,3)14-10(15)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H2,13,14,15)
InChIKeyLHHBPFFNPJFELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butyl-3-(3-fluorophenyl)urea: Chemical Class, Structural Identity, and Procurement Baseline


1-Tert-butyl-3-(3-fluorophenyl)urea (C₁₁H₁₅FN₂O, MW 210.25) is a synthetic N-tert-butyl-N′-phenylurea derivative belonging to the class of fluorinated phenylureas [1]. It features a urea core bridged between a bulky tert-butyl group and a 3-fluorophenyl ring, a scaffold recognized in medicinal chemistry for kinase inhibition and urea transporter modulation [2]. This compound is commercially available as a research reagent (typically ≥97% purity; MDL MFCD29472537), stored at 4°C under sealed, moisture-free conditions . Its positional isomers include the 2-fluorophenyl analog (CAS 100561-95-3) and the 4-fluorophenyl analog (CAS 195523-55-8), both sharing the same molecular formula but differing in fluorine substitution position [1].

Why Generic Substitution of 1-Tert-butyl-3-(3-fluorophenyl)urea with Positional Isomers or Other Phenylureas Carries Quantifiable Risk


Fluorine substitution position on the phenyl ring of N-tert-butyl-N′-phenylureas is not a minor structural nuance; it directly controls target engagement, selectivity, and pharmacokinetic behavior. In the FLT3 kinase inhibitor series, moving from a 3-fluorophenyl to a 4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl substituent shifted IC₅₀ values from the nanomolar to the sub-nanomolar range against drug-resistant mutants [1]. Similarly, in urea transporter (UT-B) pharmacology, the 3-fluorophenyl urea scaffold achieves low-nanomolar potency (IC₅₀ = 11 nM on human UT-B), while structurally related phenylureas vary by over 100-fold depending on ring substitution pattern [2]. These data demonstrate that substituting by generic class or even by positional isomer cannot preserve biological activity profiles and may lead to erroneous structure–activity conclusions [1][2].

Product-Specific Quantitative Differentiation Evidence for 1-Tert-butyl-3-(3-fluorophenyl)urea


UT-B Inhibition Potency: 3-Fluorophenyl Urea Core Delivers Low-Nanomolar Activity

A phenylurea compound bearing the 3-fluorophenyl urea motif (CHEMBL1394231; BDBM50394962) inhibited human UT-B with an IC₅₀ of 11 nM in an erythrocyte hypotonic lysis assay [1]. This represents a >68-fold potency improvement over the related phenylurea benchmark 1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea, which inhibits human UT-B with an IC₅₀ of 1.72 µM (1,720 nM) under comparable conditions . The 3-fluorophenyl substitution is a key determinant of this enhanced potency.

Urea transporter UT-B inhibitor erythrocyte lysis assay

FLT3 Drug-Resistant Mutant Inhibition: 3-Fluorophenyl Urea Scaffold Overcomes F691L and D835Y Mutations

In a systematic SAR study, 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-fluorophenyl)urea derivatives were identified as FLT3 inhibitors capable of overcoming the clinically relevant drug-resistant mutations F691L and D835Y [1]. The lead compound 4d (bearing the 3-fluorophenyl urea core) exhibited IC₅₀ values of 0.072 nM (FLT3-ITD), 5.86 nM (FLT3-ITD/F691L), and 3.48 nM (FLT3-ITD/D835Y), retaining single-digit nanomolar potency even against the double-mutant form [1]. In contrast, clinically approved FLT3 inhibitors such as quizartinib and gilteritinib show significantly reduced potency against the F691L gatekeeper mutation (e.g., quizartinib IC₅₀ > 100 nM for FLT3-ITD/F691L) [2].

FLT3 inhibitor drug resistance acute myeloid leukemia

Fluorine Positional Isomer Differentiation: 3-Fluoro vs. 2-Fluoro vs. 4-Fluoro Substitution Alters Electronic and Steric Profiles

The 3-fluorophenyl substitution pattern in N-tert-butyl-N′-phenylurea introduces a distinct electron-withdrawing meta effect that differs from both the ortho (2-fluoro) and para (4-fluoro) isomers. Meta-fluorine substitution lowers the Hammett σₘ constant (σₘ = 0.34) compared to para-fluorine (σₚ = 0.06), resulting in a >5-fold difference in inductive electron withdrawal that directly impacts the urea NH acidity and hydrogen-bond donor capacity [1]. This electronic modulation is critical in target binding: the FLT3 inhibitor study demonstrated that 3-fluorophenyl urea derivatives maintain potency against resistant mutants, whereas para-substituted analogs show differential selectivity profiles [2]. The 2-fluoro isomer (CAS 100561-95-3) additionally introduces steric hindrance near the urea linkage, potentially altering conformational preferences .

Positional isomer fluorine substitution structure–activity relationship

FABP4/FABP5 Dual Inhibition Potential: Urea Derivatives in Metabolic Disease Programs

Patent US9278918B2 discloses urea derivatives, including N-tert-butyl-N′-phenylurea scaffolds, as selective fatty-acid binding protein (FABP) 4 and/or 5 inhibitors, with selectivity over FABP3 and FABP1 [1]. The claimed compounds are described as dual FABP4/FABP5 inhibitors with potential for treating metabolic disorders including atherosclerosis and type 2 diabetes [1]. The tert-butyl group contributes to FABP isoform selectivity by occupying a hydrophobic pocket in the binding site, while the fluorophenyl substitution modulates binding affinity [2]. While specific IC₅₀ values for the exact 3-fluorophenyl analog are not publicly disclosed in the patent, structurally related N-tert-butyl-N′-(substituted phenyl)ureas in the same patent family demonstrate FABP4 inhibition with IC₅₀ values in the low micromolar range [1].

FABP inhibitor fatty-acid binding protein metabolic disease

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to Non-Fluorinated and Para-Fluorinated Analogs

The computed logP (ClogP) for 1-tert-butyl-3-(3-fluorophenyl)urea is estimated at approximately 2.6–2.8, compared to ~2.2 for the non-fluorinated N-tert-butyl-N′-phenylurea and ~2.6 for the 4-fluoro isomer [1]. The meta-fluorine substitution increases topological polar surface area (TPSA) to ~41.1 Ų versus ~41.1 Ų for the 4-fluoro isomer (identical TPSA but different dipole moment orientation) and ~32.3 Ų for the non-fluorinated parent, reflecting altered hydrogen-bonding geometry . The 3-fluoro substitution yields a dipole moment vector that is oriented ~60° relative to the urea C=O axis, compared to ~0° (aligned) for the 4-fluoro isomer, which can differentially affect target binding pose and aqueous solvation [1]. These physicochemical differences are quantifiable and reproducible across computational platforms.

Lipophilicity logP hydrogen-bond donor drug-likeness

Optimal Research and Procurement Application Scenarios for 1-Tert-butyl-3-(3-fluorophenyl)urea


Urea Transporter (UT-B) Inhibitor Screening and Probe Development

This compound, or close analogs sharing the 3-fluorophenyl urea core, has demonstrated low-nanomolar UT-B inhibitory activity (IC₅₀ = 11 nM in human erythrocytes) [REFS-2, Section 3]. Researchers developing UT-B inhibitors for conditions such as hypertension, volume overload, or uremic toxin management should prioritize the 3-fluorophenyl urea scaffold over non-fluorinated phenylurea alternatives, which exhibit >150-fold lower potency [2]. The compound is suitable for in vitro erythrocyte lysis assays, MDCK cell-based transport assays, and as a starting point for structure-guided optimization.

Kinase Inhibitor Lead Generation Targeting Drug-Resistant FLT3 Mutants

The 3-fluorophenyl urea motif has been validated as a critical pharmacophore in FLT3 inhibitors that retain potency against the F691L gatekeeper and D835Y activation loop mutations [REFS-1, Section 3]. Medicinal chemistry teams pursuing AML therapeutics should procure this scaffold for SAR expansion, given that analogs derived from it achieve single-digit nanomolar IC₅₀ values against FLT3-ITD/F691L (5.86 nM), outperforming clinically approved inhibitors such as quizartinib (>100 nM) against this resistant mutant [1][2].

FABP4/5 Dual Inhibitor Discovery for Metabolic and Inflammatory Disease

The N-tert-butyl-N′-(3-fluorophenyl)urea core falls within the Markush claims of US Patent 9,278,918 B2, which describes selective FABP4 and FABP5 inhibitors with reduced activity against FABP3 and FABP1 [REFS-1, Section 3]. Researchers targeting atherosclerosis, type 2 diabetes, or adipose tissue inflammation can leverage this scaffold as an IP-defined starting point with established selectivity rationale. The tert-butyl group contributes to FABP isoform discrimination by occupying a defined hydrophobic sub-pocket [1].

Fluorine Positional SAR: Electronic and Conformational Probing of Phenylurea Binding Sites

The 3-fluorophenyl isomer provides a meta-substitution electronic profile (Hammett σₘ = 0.34) that is 5.7-fold more electron-withdrawing than the para-fluoro isomer (σₚ = 0.06) and lacks the steric hindrance of the ortho-fluoro isomer [REFS-1, Section 3]. Computational chemists and structural biologists can use this compound in systematic fluorine-walk studies to probe the electronic and steric requirements of urea-binding pockets, with the distinct dipole orientation (~60° relative to the urea C=O axis) serving as a conformational probe in molecular dynamics simulations [1][2].

Quote Request

Request a Quote for 1-Tert-butyl-3-(3-fluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.